N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide
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Overview
Description
N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide is a complex organic compound with a unique structure that combines biphenyl, thiourea, and furan moieties. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide typically involves a multi-step process. One common method includes the reaction of biphenyl-4-carbonyl chloride with thiourea to form the intermediate biphenyl-4-carbonylthiourea. This intermediate is then reacted with 4-aminophenylfuran-2-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carbonyl derivatives, while reduction may produce biphenyl-4-amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a different position of the biphenyl group.
N-(4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}phenyl)thiazole-2-carboxamide: Contains a thiazole ring instead of a furan ring.
Uniqueness
N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide is unique due to its combination of biphenyl, thiourea, and furan moieties, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential anticancer activity make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C25H19N3O3S |
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Molecular Weight |
441.5g/mol |
IUPAC Name |
N-[4-[(4-phenylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H19N3O3S/c29-23(19-10-8-18(9-11-19)17-5-2-1-3-6-17)28-25(32)27-21-14-12-20(13-15-21)26-24(30)22-7-4-16-31-22/h1-16H,(H,26,30)(H2,27,28,29,32) |
InChI Key |
CWODGDXPDXULFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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